Tert-butyl 3-nitropiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-nitropiperidine-1-carboxylate: is an organic compound with the molecular formula C10H18N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitro group at the 3-position and a tert-butyl ester at the 1-position. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-nitropiperidine-1-carboxylate typically involves the nitration of piperidine derivatives followed by esterification. One common method includes the following steps:
Nitration: Piperidine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Esterification: The resulting 3-nitropiperidine is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of piperidine are nitrated using industrial nitration equipment.
Continuous Esterification: The nitrated product is continuously fed into a reactor where it reacts with tert-butyl chloroformate under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in tert-butyl 3-nitropiperidine-1-carboxylate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 3-aminopiperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives.
Hydrolysis: 3-nitropiperidine-1-carboxylic acid.
Scientific Research Applications
Chemistry: Tert-butyl 3-nitropiperidine-1-carboxylate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of nitro and ester groups on the biological activity of piperidine derivatives. It serves as a model compound for understanding the structure-activity relationship in drug design.
Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-nitropiperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active piperidine derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-nitropiperidine-1-carboxylate: Lacks the tert-butyl group, making it less sterically hindered.
Tert-butyl 4-nitropiperidine-1-carboxylate: Nitro group at the 4-position instead of the 3-position.
Tert-butyl 3-aminopiperidine-1-carboxylate: Contains an amino group instead of a nitro group.
Uniqueness: Tert-butyl 3-nitropiperidine-1-carboxylate is unique due to the combination of the nitro group and the tert-butyl ester, which provides distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
IUPAC Name |
tert-butyl 3-nitropiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(13)11-6-4-5-8(7-11)12(14)15/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYKFOZNUUEUBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693520 | |
Record name | tert-Butyl 3-nitropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-96-3 | |
Record name | 1-Piperidinecarboxylic acid, 3-nitro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-nitropiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-nitropiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.